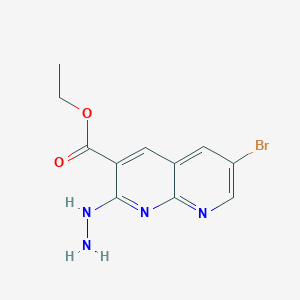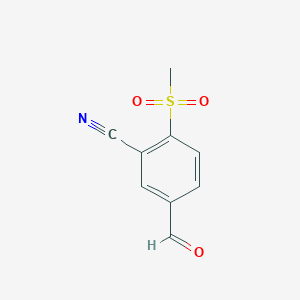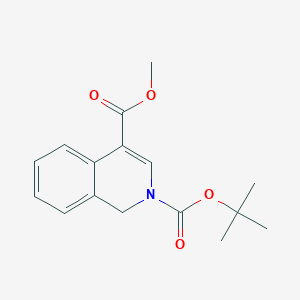![molecular formula C14H22ClNO B1397302 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220029-26-4](/img/structure/B1397302.png)
3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride”, also known as ISO, is a salt of the pyrrolidine derivative. It has a molecular weight of 241.76 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-isopropylphenoxy)pyrrolidine hydrochloride . The InChI code is 1S/C13H19NO.ClH/c1-10(2)11-3-5-12(6-4-11)15-13-7-8-14-9-13;/h3-6,10,13-14H,7-9H2,1-2H3;1H .Applications De Recherche Scientifique
Synthesis and Biological Applications
Pyrrolidine Synthesis : Pyrrolidines have significant biological effects and are used in medicine and industry. A study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through a [3+2] cycloaddition reaction. This reaction showed potential for producing pyrrolidines under mild conditions, indicating a broader application in producing similar compounds (Żmigrodzka et al., 2022).
Antimicrobial Properties : The study by Masila et al. (2020) synthesized a pyrrolidine derivative demonstrating significant antimicrobial properties against fungi and bacteria, such as methicillin-resistant Staphylococcus aureus. This implies the potential use of such derivatives in pharmaceutical applications (Masila et al., 2020).
Cognitive Enhancement Properties : Lin et al. (1997) investigated a pyrrolidine derivative, ABT-089, showing cognition-enhancing properties. This suggests possible therapeutic applications in treating cognitive disorders (Lin et al., 1997).
Chemical Synthesis and Analysis
Influenza Neuraminidase Inhibitors : Wang et al. (2001) discovered a pyrrolidine compound with potent inhibitory action against influenza neuraminidase, indicating a role in antiviral drug development (Wang et al., 2001).
Intramolecular Hydroamination : Bender and Widenhoefer (2005) studied the intramolecular hydroamination of unactivated olefins with secondary alkylamines, producing pyrrolidine derivatives. This research enhances understanding of organic synthesis mechanisms (Bender & Widenhoefer, 2005).
Tetrathiafulvalene Derivatives Synthesis : Andreu et al. (2000) synthesized a compound involving a pyrrolidine core, contributing to the field of organic chemistry and materials science (Andreu et al., 2000).
Propriétés
IUPAC Name |
3-[(4-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11(2)13-3-5-14(6-4-13)16-10-12-7-8-15-9-12;/h3-6,11-12,15H,7-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOPIGYCEWAGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine](/img/structure/B1397227.png)



![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B1397236.png)

![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397238.png)

![Ethyl 3-amino-4-{[2-(dimethylamino)ethyl]-amino}benzoate](/img/structure/B1397240.png)


